molecular formula C15H21Cl2NO2 B3100022 2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran CAS No. 135936-08-2

2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran

Cat. No.: B3100022
CAS No.: 135936-08-2
M. Wt: 318.2 g/mol
InChI Key: SGVWGQRMFAWWKV-UHFFFAOYSA-N
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Description

2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran is a complex organic compound characterized by the presence of a dichlorophenyl group, an aminobutyl chain, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate. This intermediate is then subjected to a series of reactions, including amination and cyclization, to form the final product. Common reagents used in these reactions include dichlorophenyl isocyanate and various catalysts to facilitate the formation of the aminobutyl and tetrahydropyran structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorophenyl group, aminobutyl chain, and tetrahydropyran ring makes it a versatile compound with diverse applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-(oxan-2-yloxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c16-13-5-4-11(9-14(13)17)12(10-18)6-8-20-15-3-1-2-7-19-15/h4-5,9,12,15H,1-3,6-8,10,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVWGQRMFAWWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCC(CN)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 100 g of 3,4-dichlorophenylacetonitrile in 500 ml of THF is added dropwise at 20° C. over 30 minutes to a suspension of 16.5 g of sodium hydride in 200 ml of dry THF, and the reaction mixture is then stirred at RT for 2 hours. It is cooled to -20° C., a solution of 118 g of 1-bromo-2-(tetrahydro-2-pyranyloxy)ethane in 100 ml of THF is added and the mixture is left stirring for 2 hours while allowing the temperature to rise to RT. A solution of 50 g of ammonium chloride in 3 litres of water is then added, the product is extracted with 1.5 litres of ether, and the organic phase is washed with saturated sodium chloride solution, dried over magnesium sulphate and evaporated under vacuum. The residue is chromatographed on silica, eluting with DCM and then with a DCM/AcOEt (95:5; v/v) mixture. 118 g of the expected product are obtained in the form of an oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Raney nickel (38 g) was placed in a stainless steel bottle and EtOH (100 ml) was added followed by a solution of 2-(3-cyano-3-(3,4-dichlorophenyl)propyl)oxytetrahydropyran (138 g, 0.44 mol) in EtOH (1100 ml) and concentrated ammonium hydroxide (600 ml). The bottle was then shaken under an atmosphere of hydrogen gas (53 psi) and when the pressure fell below 35 psi the flask was repressurised. After 24 h the pressure remained constant so the reaction mixture was filtered through Celite™ and concentrated. Water was added, the mixture was extracted with DCM and then dried (Na2SO4) and concentrated to give 2-(3-(3,4-dichlorophenyl)-4-aminobutyl)oxytetrahydropyran as an oil (75 g, 0.24 mol).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-cyano-3-(3,4-dichlorophenyl)propyl)oxytetrahydropyran
Quantity
138 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
catalyst
Reaction Step Three
Name
Quantity
1100 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran
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2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran
Reactant of Route 3
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2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran
Reactant of Route 4
2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran
Reactant of Route 5
2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran
Reactant of Route 6
2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran

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